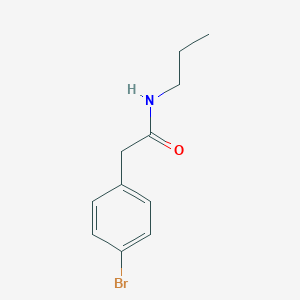

2-(4-bromophenyl)-N-propylacetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO/c1-2-7-13-11(14)8-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRANRFCRMUHTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)CC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301404 | |

| Record name | 4-Bromo-N-propylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223555-91-7 | |

| Record name | 4-Bromo-N-propylbenzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223555-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-propylbenzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 4 Bromophenyl N Propylacetamide and Its Analogues

Direct Synthesis of 2-(4-bromophenyl)-N-propylacetamide

The most direct route to this compound involves the coupling of (4-bromophenyl)acetic acid with propylamine (B44156). This transformation can be achieved through various amidation protocols, which typically involve the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

The formation of the amide bond in this compound from (4-bromophenyl)acetic acid and propylamine is a standard organic transformation. A common and effective method involves the conversion of the carboxylic acid into a more reactive acyl chloride intermediate. rsc.org This is typically accomplished using reagents such as oxalyl chloride or thionyl chloride in an inert solvent like dichloromethane (B109758) (CH2Cl2). rsc.org The resulting (4-bromophenyl)acetyl chloride is then treated with propylamine, often in the presence of a base to neutralize the hydrochloric acid byproduct, to yield the desired amide. rsc.org

Alternative activating agents can also be employed to promote the amidation reaction. ucl.ac.uk Coupling reagents like N,N'-carbonyldiimidazole (CDI) are known to activate carboxylic acids by forming a reactive acylimidazole intermediate. ucl.ac.ukacs.org This method is often preferred for its mild reaction conditions. Another class of widely used coupling agents is carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), which facilitate amide bond formation by converting the carboxylic acid into a reactive O-acylisourea intermediate.

A study on the synthesis of related N-substituted thioacetamides utilized an in situ CDI coupling reaction to connect a carboxylic acid to a primary amine, demonstrating the effectiveness of this approach. acs.orgnih.gov In one instance, 2-((bis(4-bromophenyl)methyl)thio)acetic acid was successfully coupled with propylamine to yield the corresponding N-propylacetamide derivative. acs.orgnih.gov

The efficiency of the amidation reaction is highly dependent on the chosen conditions, including the solvent, temperature, and stoichiometry of the reagents. For the acyl chloride route, reactions are often initiated at a low temperature (e.g., 0 °C) to control the exothermic reaction between the acyl chloride and the amine, and then allowed to warm to room temperature. rsc.org The choice of base and solvent is also critical to ensure high yields and minimize side reactions.

Systematic screening of reaction conditions is crucial for optimizing the synthesis of bromophenylacetamides. This can involve varying the coupling agent, base, solvent, and temperature to identify the most efficient protocol. For instance, in the synthesis of related compounds, different methods were explored, highlighting the importance of procedural optimization. rsc.org While one method might involve the use of oxalyl chloride in CH2Cl2, an alternative could use a different activating agent and solvent system to improve yield or purity. rsc.org

The table below outlines typical parameters that are often investigated during the optimization of amidation reactions for the synthesis of compounds like this compound.

| Parameter | Variation | Purpose |

| Coupling Agent | Oxalyl Chloride, Thionyl Chloride, CDI, DCC, EDC | To activate the carboxylic acid for amidation. |

| Solvent | Dichloromethane, Tetrahydrofuran, N,N-Dimethylformamide | To provide a suitable reaction medium. |

| Base | Triethylamine, Diisopropylethylamine, Pyridine | To neutralize acidic byproducts. |

| Temperature | 0 °C to Room Temperature, Reflux | To control reaction rate and minimize side products. |

| Amine Stoichiometry | 1.0 to 2.0 equivalents | To ensure complete consumption of the limiting reagent. |

Synthesis of Structurally Related N-Propylacetamide Derivatives

The synthetic strategies for this compound can be readily adapted to produce a wide array of structurally related derivatives. This allows for systematic exploration of structure-activity relationships by modifying different parts of the molecule.

The 4-bromophenyl group is typically introduced using (4-bromophenyl)acetic acid as the starting material. This precursor is commercially available or can be synthesized through various established methods. The synthesis of a range of phenylacetamide derivatives has been demonstrated by coupling appropriately substituted phenylacetic acids with various amines. nih.gov

In some cases, the 4-bromophenyl moiety can be part of a more complex starting material. For example, the synthesis of 2-((bis(4-bromophenyl)methyl)thio)-N-propylacetamide started from bis(4-bromophenyl)methanol, which was first coupled with thioglycolic acid to form the carboxylic acid precursor. acs.orgnih.gov Another alternative approach involved the reaction of cis-3-(4-bromophenyl)oxirane-2-carbonitrile with anilines to produce 2-(4-bromophenyl)-N-phenylacetamide derivatives, showcasing a different strategy for constructing the core structure. rsc.org

Significant structural diversity can be achieved by varying the amine component in the amidation reaction. A wide range of primary and secondary amines can be used in place of propylamine to generate a library of N-substituted acetamides. This has been demonstrated in the synthesis of N-phenylacetamide derivatives where various substituted anilines were used. google.com Similarly, other alkylamines can be employed, as seen in the synthesis of N-methylthioacetamides and other N-substituted analogues. acs.orgnih.govrsc.org

Modifications to the phenyl ring also contribute to the diversity of the synthesized compounds. While the focus here is on the 4-bromophenyl group, related syntheses have been performed with other halogenated phenylacetic acids, as well as those bearing alkyl or alkoxy substituents. nih.gov This allows for a thorough investigation of the electronic and steric effects of the substituents on the phenyl ring. For instance, a series of diphenylacetic acid derivatives with various halogenated aromatic rings were synthesized to explore their biological activities. nih.gov

The following table summarizes some examples of diversification in related acetamide (B32628) structures.

| Compound Name | Modification from this compound | Reference |

| 2-(2-bromophenyl)-N-propylacetamide | Isomeric change of bromine position (2-bromo) | rsc.org |

| 2-((Bis(4-bromophenyl)methyl)thio)-N-propylacetamide | Addition of a second bromophenyl and a thioether linkage | acs.orgnih.gov |

| 2-(4-Bromophenyl)-N-phenylacetamide | Replacement of N-propyl with N-phenyl | rsc.org |

| N-Methyl-2-pyrrolidone | Different heterocyclic amide structure | rsc.org |

| 2-(2,4-dimethyl-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-4-yl)-N-hexylacetamide | Different N-alkyl group (hexyl) and a complex heterocyclic moiety instead of bromophenyl | rsc.org |

Modern Synthetic Techniques Applicable to Bromophenylacetamides

While traditional amidation methods are reliable, modern synthetic techniques offer potential improvements in terms of efficiency, sustainability, and reaction conditions. One such method is catalytic reductive amination, which allows for the direct conversion of carboxylic acids to amines in the presence of a catalyst and a reducing agent, such as phenylsilane. rsc.org This one-pot procedure can be an efficient alternative to the multi-step activation-then-coupling sequence.

Photocatalysis represents another modern approach that could be applied to the synthesis of bromophenylacetamide analogues. Light-mediated reactions can often proceed under mild conditions and enable unique bond formations that are not accessible through traditional thermal methods. rsc.org For example, photocatalysis has been used in the synthesis of amide-functionalized isoquinoline (B145761) derivatives. rsc.org

Iron-catalyzed reactions are also gaining prominence in organic synthesis due to the low cost and low toxicity of iron. An iron-catalyzed difunctionalization of alkenes to produce 2-azidoamines has been reported, which could potentially be adapted for the synthesis of complex acetamide precursors. doi.org These modern methods provide powerful tools for the future synthesis of this compound and its derivatives with improved efficiency and structural complexity.

Catalytic Approaches (e.g., DNBSA-catalyzed Ritter Reaction)

The Ritter reaction is a powerful method for forming C-N bonds, providing a direct route to N-alkyl amides from a nitrile and a carbocation precursor. wikipedia.orgias.ac.in This reaction is typically catalyzed by strong acids. wikipedia.org For the synthesis of this compound, this would involve the reaction of 4-bromophenylacetonitrile (B126402) with a source of a propyl carbocation, such as propanol (B110389) or propene, in the presence of a strong acid catalyst.

The general mechanism proceeds through the acid-catalyzed generation of a carbocation from the alkylating agent. This electrophile is then attacked by the nitrogen lone pair of the nitrile, forming a stable nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the final N-alkyl amide product. wikipedia.org

While traditional Ritter reactions use stoichiometric amounts of strong acids like sulfuric acid, which can limit the reaction's applicability and generate significant waste, modern advancements have introduced effective Brønsted acid catalysts that can be used in catalytic amounts. wikipedia.orgias.ac.in One such catalyst is 2,4-dinitrobenzenesulfonic acid (DNBSA) . ias.ac.inresearchgate.netresearchgate.netscispace.com DNBSA is a highly acidic, metal-free catalyst that has been successfully employed in Ritter reactions, offering a milder and more controlled alternative to conventional strong acids. ias.ac.inresearchgate.netresearchgate.net

Table 1: Proposed Reactants for DNBSA-Catalyzed Ritter Synthesis

| Target Compound | Nitrile Precursor | Propyl Cation Source | Catalyst |

|---|

Stereoselective Synthesis Considerations (e.g., asymmetric hydrogenation for related enamides)

The target molecule, this compound, is achiral. However, stereoselective synthesis becomes a critical consideration when designing and preparing chiral analogues that may have applications in fields like medicinal chemistry. Advanced synthetic methods allow for the introduction of specific stereocenters into a molecule's framework.

One prominent strategy for creating chiral amides is through the asymmetric hydrogenation of a prochiral enamide precursor . Enamides are alkene derivatives of amides and can be synthesized through various methods. For a related chiral analogue of the target compound, one could envision a synthetic route where a corresponding enamide is first prepared. This enamide could then be subjected to hydrogenation using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine (B1218219) ligand). This process would add hydrogen across the double bond in a stereocontrolled manner, yielding an amide with a specific stereochemistry at the alpha-carbon or another position on the N-alkyl chain.

While direct examples for the target compound are not prevalent, the principle is a cornerstone of modern asymmetric catalysis and is widely applied in the stereoselective synthesis of complex molecules, including nucleotide analog prodrugs and other bioactive compounds. nih.govrsc.orgmdpi.com

Purification and Isolation Techniques for Research Scale

The isolation of a pure compound from a reaction mixture is a critical step in chemical synthesis. For solid compounds like this compound, a combination of chromatography and recrystallization is typically employed.

Chromatographic Separation Methods (e.g., column chromatography)

Column chromatography is a fundamental purification technique used to separate compounds based on their differential adsorption to a stationary phase. biotage.com For acetamide derivatives, both normal-phase and reversed-phase chromatography are effective. biotage.comreddit.com

Normal-Phase Chromatography: This method typically uses silica (B1680970) gel as the stationary phase and a non-polar solvent system as the mobile phase. The polarity of the eluent is gradually increased to elute compounds of increasing polarity. For amides, common solvent systems include gradients of ethyl acetate (B1210297) in hexanes or petroleum ether. rsc.orgrsc.orggoogle.com

Reversed-Phase Chromatography: In this technique, a non-polar stationary phase (e.g., C18-functionalized silica) is used with a polar mobile phase, such as a mixture of methanol/water or acetonitrile/water. biotage.comreddit.com This method is particularly useful for purifying more polar amides or when normal-phase chromatography fails to provide adequate separation. biotage.com

Table 2: Exemplary Chromatographic Conditions for Acetamide Derivatives

| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |

|---|---|---|---|

| N-Aryl/Alkyl Acetamides | Silica Gel | Petroleum Ether / Ethyl Acetate | rsc.org |

| Thioacetamides | Silica Gel | Ethyl Acetate / Hexanes | google.com |

| Complex Polar Amides | C18 Silica (Reversed-Phase) | Methanol / Water | biotage.com |

Recrystallization and Precipitation Techniques

Recrystallization is often the final step to obtain a highly pure, crystalline solid. biotage.comontosight.ai The technique relies on the difference in solubility of the target compound and impurities in a specific solvent or solvent mixture at different temperatures. The crude product is dissolved in a minimum amount of a hot solvent, and upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. nih.gov

The choice of solvent is paramount for successful recrystallization. An ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures. For acetamide derivatives, several solvent systems have proven effective. rsc.orgontosight.ainih.govgoogle.com

Table 3: Recrystallization Solvents for Acetamide Derivatives

| Compound Type | Recrystallization Solvent System | Reference |

|---|---|---|

| 2-(2-bromophenyl)-N-propylacetamide | Ethyl Acetate / Petroleum Ether | rsc.org |

| Diphenylmethylthioacetamide | Methanol / Water | google.com |

| Various Acetamide Derivatives | Dichloromethane / Petroleum Ether | nih.govresearchgate.net |

Precipitation can also be used for purification. This can be achieved by adding an anti-solvent to a solution of the compound, which reduces its solubility and causes it to precipitate out. acs.org

Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(4-bromophenyl)-N-propylacetamide and Analogues

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a detailed mapping of the chemical environment of each atom within the this compound molecule. While specific experimental data for this compound is not widely published, its spectral characteristics can be accurately predicted based on the well-documented data of its core precursor, 2-(4-bromophenyl)acetamide (B1582204), and established principles of NMR spectroscopy. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The spectrum can be divided into three main regions: the aromatic region, the aliphatic region of the acetyl moiety, and the aliphatic region of the N-propyl group.

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a characteristic AA'BB' system. The two protons ortho to the bromine atom (H-3 and H-5) are chemically equivalent, as are the two protons meta to the bromine atom (H-2 and H-6). This results in two sets of doublets, typically integrating to two protons each. Based on the spectra of similar compounds, the doublet for the protons closer to the electron-withdrawing bromine atom would appear slightly downfield from the other pair.

Benzylic Protons: The two protons of the methylene (B1212753) group (CH₂) situated between the phenyl ring and the carbonyl group are chemically equivalent and are expected to appear as a sharp singlet.

N-Propyl Group Protons: The N-propyl chain (-CH₂-CH₂-CH₃) will show a clear spin-spin coupling pattern. The terminal methyl (CH₃) protons will appear as a triplet, coupled to the adjacent methylene group. The central methylene (CH₂) protons will appear as a multiplet (a sextet), being coupled to both the methyl and the other methylene group. The methylene protons attached to the nitrogen (N-CH₂) are expected to appear as a triplet (or a quartet if coupled to the N-H proton), shifted downfield due to the electron-withdrawing effect of the nitrogen atom.

Amide Proton: The amide proton (N-H) typically appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.45 | Doublet | 2H | Ar-H (ortho to Br) |

| ~ 7.15 | Doublet | 2H | Ar-H (meta to Br) |

| ~ 5.5 - 6.5 | Broad Singlet | 1H | N-H |

| ~ 3.50 | Singlet | 2H | Ar-CH₂- |

| ~ 3.15 | Triplet | 2H | -NH-CH₂- |

| ~ 1.50 | Sextet | 2H | -CH₂-CH₂-CH₃ |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, eight distinct signals are anticipated, corresponding to the eight unique carbon environments.

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) is expected to have the most downfield chemical shift, typically appearing in the range of 168-172 ppm.

Aromatic Carbons: The benzene ring will show four signals: one for the carbon bearing the bromine (C-Br), one for the carbon attached to the acetyl group (C-ipso), and two for the four C-H carbons. The C-Br signal is identifiable by its direct attachment to the halogen, while the other signals are assigned based on established substituent effects.

Aliphatic Carbons: Three signals are expected for the N-propyl group carbons, and one signal will correspond to the benzylic methylene carbon (Ar-CH₂). The chemical shifts of the propyl carbons decrease as their distance from the electronegative nitrogen atom increases.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm (Predicted) | Assignment |

|---|---|

| ~ 170.0 | C=O (Amide) |

| ~ 135.0 | Ar-C (ipso to CH₂) |

| ~ 131.8 | Ar-C (ortho to Br) |

| ~ 130.5 | Ar-C (meta to Br) |

| ~ 121.5 | Ar-C (ipso to Br) |

| ~ 43.0 | Ar-CH₂ |

| ~ 41.5 | -NH-CH₂- |

| ~ 22.5 | -CH₂-CH₂-CH₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₁₄BrNO), the exact mass can be calculated. The presence of bromine is distinguished by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated m/z ([M]⁺ for ⁷⁹Br) | Calculated m/z ([M+2]⁺ for ⁸¹Br) |

|---|

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺). This method is useful for confirming the molecular weight of the compound with minimal fragmentation. The isotopic signature of bromine would be evident in the resulting spectrum.

Table 4: Predicted ESI-MS Adducts for this compound

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

|---|---|---|

| [M+H]⁺ | 256.0337 | 258.0317 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. In the mass spectrum obtained via GC-MS, which typically uses electron ionization (EI), the molecular ion peak may be observed, along with a series of fragment ions. Analysis of these fragments provides valuable structural information. For this compound, key fragmentation pathways would include:

Benzylic Cleavage: The most favorable fragmentation is often the cleavage of the C-C bond between the benzylic carbon and the carbonyl carbon, leading to the formation of a stable 4-bromobenzyl cation or a related tropylium (B1234903) ion (m/z 169 and 171). This is a common fragmentation pattern for compounds containing a benzyl (B1604629) group.

Amide Bond Cleavage: Cleavage of the amide bond can occur, leading to fragments corresponding to the acylium ion [CH₂(C₆H₄Br)CO]⁺ and the N-propylamine cation.

McLafferty Rearrangement: A characteristic rearrangement for amides with an N-alkyl chain of at least three carbons, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, can also occur.

GC-MS data for the related compound 2-(4-bromophenyl)acetamide confirms the utility of this technique for identifying the core structure. nih.gov

Table 5: Predicted Key Fragments in the EI Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Ion |

|---|---|

| 255 / 257 | [C₁₁H₁₄BrNO]⁺ (Molecular Ion) |

| 198 / 200 | [M - C₃H₇N]⁺ |

| 169 / 171 | [C₇H₆Br]⁺ (4-Bromobenzyl/tropylium cation) |

| 88 | [CH₂=C(OH)NHC₃H₇]⁺ (From McLafferty Rearrangement) |

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy (FT-IR))

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. The technique works by passing infrared radiation through a sample and measuring which wavelengths are absorbed. The absorption of specific frequencies of IR radiation corresponds to the vibrational excitation of specific bonds within the molecule.

For this compound, the FT-IR spectrum would be expected to show several characteristic absorption bands that confirm the presence of its key structural features: the secondary amide group, the propyl chain, and the para-substituted bromophenyl ring. The principal vibrational modes and their expected wavenumber ranges are detailed in the table below. The presence of a strong absorption for the C=O stretch (Amide I) and a distinct N-H stretch and bend (Amide II) would be key indicators of the acetamide (B32628) structure.

Table 1: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3350 - 3250 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-H (Aliphatic) | Stretching | 2960 - 2850 |

| C=O (Amide I) | Stretching | 1680 - 1630 |

| N-H (Amide II) | Bending | 1570 - 1515 |

| C=C (Aromatic) | Stretching | 1600 - 1450 |

| C-N (Amide) | Stretching | 1290 - 1200 |

Elemental Composition Analysis

Elemental analysis is a quantitative analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This method is crucial for verifying the empirical formula of a newly synthesized substance. The experimentally determined percentages are compared with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the experimental and calculated values provides strong evidence for the compound's elemental composition and, by extension, its molecular formula.

For this compound, with the molecular formula C₁₁H₁₄BrNO, the theoretical elemental composition can be calculated from its molecular weight (256.14 g/mol ).

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | % Composition (Theoretical) |

|---|---|---|---|

| Carbon | C | 12.01 | 51.58% |

| Hydrogen | H | 1.01 | 5.51% |

| Bromine | Br | 79.90 | 31.20% |

| Nitrogen | N | 14.01 | 5.47% |

Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC))

Chromatographic methods are essential for assessing the purity of a chemical compound by separating it from any starting materials, by-products, or other impurities.

Thin-Layer Chromatography (TLC) is a rapid and effective qualitative technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the final product. A small amount of the compound is spotted onto a stationary phase (commonly silica (B1680970) gel on a glass or aluminum plate), and a solvent system (mobile phase) is allowed to move up the plate via capillary action. The separation is based on the differential partitioning of the components between the stationary and mobile phases. A pure compound should ideally appear as a single, well-defined spot. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 3: Example Parameters for TLC Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate (B1210297) / Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) or staining agent (e.g., iodine) |

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique that provides a higher degree of resolution and sensitivity for purity assessment. In a typical reverse-phase HPLC setup, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (such as C18-modified silica). A polar mobile phase is then pumped through the column. The components are separated based on their relative affinities for the two phases. The detector measures the components as they elute from the column, generating a chromatogram. The purity of the compound is determined by the relative area of its corresponding peak in the chromatogram; a single major peak is indicative of high purity.

Table 4: Example Parameters for HPLC Analysis

| Parameter | Description |

|---|---|

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis detector at a specific wavelength (e.g., 254 nm) |

| Retention Time (tR) | The time taken for the compound to elute from the column |

Preclinical Pharmacological and Biological Activities

Enzyme Modulation and Inhibition Studies

The interaction of 2-(4-bromophenyl)-N-propylacetamide and structurally related compounds with several key enzymes has been a subject of scientific investigation. These studies provide insights into the compound's potential mechanisms of action and therapeutic applications.

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

Cholinesterase enzymes, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating the levels of the neurotransmitter acetylcholine. The inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. rsc.orgbjournal.org While specific inhibitory data for this compound against AChE and BChE were not identified in the reviewed literature, studies on related substituted acetamide (B32628) derivatives indicate that this chemical class possesses cholinesterase-inhibiting properties.

A study on N-phenylacetamide derivatives bearing 1H-pyrazole or 1,2,4-triazole (B32235) rings demonstrated moderate and selective inhibitory activity against AChE. patsnap.com For instance, the compound 2-(1H-1,2,4-triazol-1-yl)-N-(3-methoxyphenyl)acetamide showed an IC50 value of 6.68 µM for AChE. patsnap.com Another study focusing on substituted acetamide derivatives identified compounds with potent BChE inhibition, with the most active molecule, designated as 8c, exhibiting an IC50 value of 3.94 µM. nih.gov These findings suggest that the N-phenylacetamide scaffold is a viable starting point for developing cholinesterase inhibitors. The specific substitutions on the phenyl and amide groups play a crucial role in determining the potency and selectivity of inhibition for either AChE or BChE. nih.govnih.gov

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Substituted Acetamide Derivatives

| Compound | BChE IC50 (µM) |

|---|---|

| 8c | 3.94 ± 0.15 |

| 8d | 19.60 ± 0.21 |

| Tacrine (B349632) | 0.29 ± 0.02 |

| Galantamine | 45.31 ± 0.34 |

Data sourced from a study on substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. nih.gov

Carbonic Anhydrase (CA-II) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. mdpi.com The cytosolic isoform, human carbonic anhydrase II (hCA II), is a well-established drug target. mdpi.com While direct inhibitory data for this compound against CA-II is not available, research on related N-phenylacetamide-based sulfonamides has demonstrated significant inhibitory activity against multiple CA isoforms, including hCA II.

In one study, a series of isatin (B1672199) N-phenylacetamide-based sulfonamides were synthesized and evaluated. researchgate.net The indole-2,3-dione derivative, compound 2h , was a highly effective inhibitor of hCA II with an inhibition constant (Kᵢ) of 5.87 nM, which was more potent than the standard inhibitor acetazolamide (B1664987) (Kᵢ of 12.10 nM). researchgate.net Another compound from a related series, 3g (N-(2-Bromophenyl)-2-(2-oxo-3-(2-(4-sulfamoylphenyl)hydrazono)indolin-1-yl) acetamide), also showed potent inhibition against hCA II with a Kᵢ of 9.85 nM. researchgate.net These results highlight that the N-phenylacetamide structure, when conjugated with a benzenesulfonamide (B165840) moiety, can serve as a powerful scaffold for potent CA-II inhibition.

Table 2: Inhibitory Activity of N-phenylacetamide-based Sulfonamides against hCA II

| Compound | hCA II Kᵢ (nM) |

|---|---|

| 2h | 5.87 |

| 3g | 9.85 |

| Acetazolamide (Standard) | 12.10 |

Data sourced from a study on N-phenylacetamide-2-oxoindole benzenesulfonamide conjugates. researchgate.net

Prostaglandin (B15479496) Synthetase Inhibition (for related phenoxyacetamide)

Prostaglandin synthetase, more commonly known as cyclooxygenase (COX), is the key enzyme in the biosynthetic pathway of prostaglandins (B1171923) from arachidonic acid. nih.gov These prostaglandins are lipid compounds involved in physiological processes such as inflammation, pain, and fever. nih.gov The inhibition of COX enzymes is the primary mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research into related 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has shown that this class of compounds possesses anti-inflammatory and analgesic properties, which are indicative of prostaglandin synthetase inhibition. A study evaluating these compounds found that derivatives with halogen substitutions on the aromatic ring were particularly active. Specifically, compound 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) demonstrated significant anti-inflammatory and analgesic effects in preclinical models. This suggests that the phenoxyacetamide scaffold is a promising template for the development of new anti-inflammatory agents that likely target the COX pathway.

Neuropharmacological Investigations

The structural similarity of N-substituted acetamides to known neuroactive compounds has prompted investigations into their effects on the central nervous system.

Monoamine Transporter (e.g., Dopamine (B1211576) Transporter) Interactions (for modafinil (B37608) analogues)

The dopamine transporter (DAT) is a key regulator of dopamine levels in the brain, and its inhibition is a mechanism for many psychostimulant drugs. Atypical DAT inhibitors, such as modafinil, have therapeutic applications and are being explored as potential treatments for psychostimulant addiction. The acetamide moiety is a core structural feature of modafinil and its analogues.

Structure-activity relationship studies on modafinil analogues have explored how modifications to the core structure affect activity at monoamine transporters. The replacement of the carboxamide function of modafinil with substituted thiazoles and modifications to the diphenylmethyl group have been investigated to improve activity and selectivity for DAT over the serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters.

One study found that replacing the sulfoxide (B87167) moiety in modafinil analogues with a sulfide (B99878) function could decrease DAT inhibition activity while enhancing activity at NET. Molecular dynamics simulations have shown that sulfoxide-substituted modafinil analogs tend to promote an inward-facing conformation of the human dopamine transporter (hDAT), a characteristic of atypical inhibition. In contrast, sulfide-substituted analogs did not show this effect. These findings demonstrate that subtle changes to the acetamide-based scaffold can lead to significant differences in pharmacological profiles at monoamine transporters, a phenomenon known as an "activity cliff". Given its structure, this compound can be considered a simple analogue, suggesting potential interactions with the dopamine transporter, although its specific binding affinity and functional effects have not been reported in the reviewed literature.

Table 3: Monoamine Transporter Reuptake Inhibition for a Selected Modafinil Analogue

| Compound | DAT IC50 (µM) | NET IC50 (µM) | SERT IC50 (µM) |

|---|---|---|---|

| 12a (thiazole analogue) | 6.7 ± 1.4 | >100 | >100 |

Data sourced from a study on thiazole-based modafinil analogues.

Dopamine D3 Receptor Antagonism (for related aminoindans)

The dopamine D3 receptor, concentrated in the limbic brain areas associated with cognitive and emotional functions, is a significant target for therapeutic development, particularly for central nervous system disorders. acs.orgnih.gov Antagonists with selectivity for D3 receptors are hypothesized to offer advantages as antipsychotics, potentially improving negative symptoms and cognitive impairments in schizophrenia with fewer side effects compared to broader dopamine receptor blockers. acs.org The traditional "dopamine hypothesis" links psychotic symptoms to an overactivity of dopamine pathways, and all current antipsychotics block dopamine receptors. acs.org

Research into related aminoindan structures has provided insights into D3 receptor antagonism. For instance, 5,6-dimethoxy-2-(N-dipropyl)-aminoindan (PNU-99194A) was identified as a selective dopamine D3 receptor antagonist with potential antipsychotic properties in animal models. acs.org Structure-activity relationship studies on this class of compounds revealed that substitutions on the amine nitrogen are critical for selectivity. The di-N-propyl group was found to be important for achieving selective D3 antagonism. acs.org While substituting with an N-alkylaryl or N-alkylheteroaryl group can yield compounds with potent D3 binding affinity, it often enhances D2 affinity as well, reducing the desired selectivity. acs.org

The therapeutic potential for D3 antagonists extends to addiction medicine. The D3 receptor's localization in the mesocorticolimbic dopaminergic system suggests it plays a role in cocaine addiction. jneurosci.org Preclinical studies have shown that D3 receptor blockade can attenuate the rewarding effects of cocaine and cocaine-induced drug-seeking behavior, indicating that D3 antagonists could be a promising pharmacotherapy for cocaine addiction. jneurosci.org

Modulation of Neuronal Activity (e.g., population spike amplitude in hippocampus)

The hippocampus is a critical region for learning and memory, and its neuronal activity is subject to modulation by various endogenous and exogenous compounds. N-methyl-D-aspartate (NMDA) receptors are highly expressed in the hippocampus and play a crucial role in spatial memory and learning. mdpi.com

Studies on related compounds demonstrate mechanisms of neuronal modulation. For example, synaptamide (B1662480), a metabolite of docosahexaenoic acid, has been shown to affect the activity of hippocampal astroglia. mdpi.com In animal models of neuropathic pain, synaptamide administration led to stabilized neurogenesis and astroglial activity, and enhanced expression of nerve growth factor (NGF) and the NMDAR1 subunit of the NMDA receptor in the hippocampus. mdpi.com This highlights a pathway by which acetamide-related structures could potentially influence neuronal function and recovery after injury. mdpi.com Furthermore, other centrally active drugs like methylphenidate have been shown to directly modulate the firing rates of neurons in areas like the dorsal raphe nucleus, demonstrating that pharmacological agents can induce significant changes in baseline neuronal activity and responsiveness. nih.gov

Anti-Aggregatory Effects (e.g., Amyloid-beta (Aβ) Aggregation)

The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. mdpi.com These aggregates, from small soluble oligomers to large insoluble fibrils, are associated with the neurodegenerative processes of the disease. mdpi.comnih.gov Consequently, inhibiting the aggregation of Aβ is a primary therapeutic strategy under investigation.

A variety of small molecules, including natural compounds like polyphenols, have been studied for their ability to interfere with protein misfolding and aggregation. nih.gov The mechanism of inhibition can involve noncovalent or covalent interactions with the Aβ peptide, preventing its self-assembly. researchgate.net For example, certain polyphenols are thought to form hydrogen bonds with charged amino acid residues on Aβ fragments, thereby inhibiting aggregation. mdpi.com The effectiveness of anti-aggregating agents can be assessed using methods like the Thioflavin T (ThT) assay, which detects amyloid fibrils, and mass spectrometry, which can quantify the remaining monomeric forms of Aβ. nih.gov Peptidomimetics, which are designed to mimic natural peptides, have also emerged as a potential tool to modulate the protein-protein interactions that lead to the formation of amyloid fibrils. researchgate.net

Anticonvulsant Activity in Preclinical Models (for related enaminones and sulfonamides)

The search for new antiepileptic drugs is an active area of medicinal chemistry, exploring various chemical classes. tandfonline.com Preclinical evaluation of anticonvulsant activity is typically conducted using a battery of animal models. slideshare.net Common screening tests include the maximal electroshock (MES) seizure test, considered a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which identifies agents that can raise the seizure threshold and is predictive of efficacy against myoclonic seizures. nih.govnih.govmdpi.com The rotarod test is used to assess potential neurotoxicity or motor impairment. tandfonline.com

Related Enaminones: A number of enaminones have demonstrated potent anticonvulsant activity with a notable lack of neurotoxicity in preclinical models. nih.gov One particularly active analog, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-cyclohex-3-en-1-oate, was found to be highly protective in the rat MES test with an oral ED50 of 5.8 mg/kg and a protective index (TD50/ED50) greater than 65.5. nih.gov This compound also showed activity in the rat corneal kindled model, suggesting a broad spectrum of anticonvulsant action. nih.gov Further research has expanded on the therapeutic potential of these compounds. benthamdirect.com

Related Sulfonamides: Sulfonamide derivatives are another class of compounds with established anticonvulsant properties; several are already in clinical use, such as acetazolamide and topiramate. tandfonline.com A series of 4-thiazolidinones bearing a sulfonamide group exhibited significant activity in both MES and scPTZ animal models, with some compounds showing promising activity that warrants further investigation. tandfonline.comnih.gov More recently, novel aryl sulfonamides have been identified as isoform-selective inhibitors of the voltage-gated sodium channel NaV1.6, which is implicated in epilepsy. nih.gov These compounds produced potent anticonvulsant activity in mouse seizure models. nih.gov

Related Acetamides: Structurally related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have also been synthesized and evaluated for anticonvulsant activity. nih.gov In a study of 4-aminophenylacetamides, the most potent compound was the derivative of 2,6-dimethylaniline (B139824), with an ED50 of 50.50 mg/kg against MES-induced convulsions. nih.gov

| Compound Class | Preclinical Model | Key Findings | Reference |

|---|---|---|---|

| Enaminone Analog | Maximal Electroshock (MES) - Rat | Oral ED50 of 5.8 mg/kg; Protective Index > 65.5 | nih.gov |

| Sulfonamide-Thiazolidinones | MES & scPTZ | Compounds 4c, 4m, and 4o showed promising activity | tandfonline.com |

| Aryl Sulfonamides | Mouse Seizure Models | Potent anticonvulsant activity as selective NaV1.6 inhibitors | nih.gov |

| 4-Aminophenylacetamide | MES - Mouse | ED50 = 50.50 mg/kg for the 2,6-dimethylaniline derivative | nih.gov |

Antimicrobial Activity Assessment (e.g., via in silico studies)

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. irejournals.com In silico methods, such as molecular docking, have become valuable tools in rational drug design for identifying potential new drugs and predicting their interactions with biological targets. researchgate.net These computational approaches can be combined with in vitro testing to efficiently screen and evaluate new compounds. nih.gov

Several studies have investigated the antimicrobial potential of compounds structurally related to this compound. A series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial and fungal species, with some compounds showing promising results. researchgate.netnih.gov Molecular docking studies for these compounds suggested a potential binding mode within the active site of target receptors. researchgate.net

Other related N-phenylacetamide derivatives have also been assessed. In one study, a series of 2-amino-N-(p-Chlorophenyl) acetamide derivatives showed moderate to high activity when tested against four bacterial strains. irejournals.com In silico analyses of other acetamide derivatives suggest their antimicrobial effect may be due to the inhibition of DNA ligase. nih.gov Furthermore, studies on 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines have identified them as promising DNA gyrase inhibitors with potent antibacterial activity. als-journal.com

| Compound Class | Method | Key Findings | Reference |

|---|---|---|---|

| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | In vitro & In silico | Compounds d1, d2, and d3 showed promising antimicrobial activity. | researchgate.netnih.gov |

| 2-amino-N-(p-Chlorophenyl) acetamide derivatives | In vitro | Moderate to high activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus. | irejournals.com |

| 2-chloro-N-(4-methoxyphenyl)acetamide | In vitro & In silico | Showed antimicrobial activity against several Gram-positive and Gram-negative bacteria; in silico analysis suggests DNA ligase inhibition. | nih.gov |

| 2-aryl-N-(4-morpholinophenyl)thiazol-4-amines | In vitro & In silico | Act as DNA gyrase inhibitors with MIC values equal to ciprofloxacin (B1669076) against tested bacteria. | als-journal.com |

Computational Chemistry and Molecular Modeling for Mechanism of Action and Design

Quantitative Structure-Activity Relationship (QSAR) Studies for Bromophenylacetamides and Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity. nih.gov By establishing a mathematical relationship, QSAR models can be used to predict the activity of newly designed compounds and to understand the key molecular features that govern their potency.

For classes of compounds like bromophenylacetamides, QSAR studies are crucial for identifying the molecular properties that drive their biological effects. In studies of structurally similar N-(substituted phenyl)-2-chloroacetamides, various descriptors have been shown to correlate with antimicrobial activity. nih.gov These descriptors can be broadly categorized as electronic, steric, and lipophilic.

Lipophilicity: The partition coefficient (logP) is a key descriptor for predicting the ability of a compound to cross biological membranes. For halogenated N-(substituted phenyl) chloroacetamides, high lipophilicity was associated with increased activity, likely by facilitating passage through the phospholipid bilayer of cell membranes. nih.gov The 4-bromo substituent in compounds like 2-(4-bromophenyl)-N-propylacetamide contributes significantly to its lipophilic character.

Electronic Effects: The electronic nature of substituents on the phenyl ring can influence the interaction of the molecule with its biological target. Hammett's electronic parameter (σ) is often used to quantify these effects. For anticonvulsant analogues, the electronic properties of ring substituents can significantly alter activity.

Steric Parameters: The size and shape of the molecule and its substituents are critical for ensuring a proper fit within the binding site of a target protein. Descriptors such as molar refractivity (MR) or Taft's steric parameter (Es) can be used to model these effects. In a series of 4-aminophenylacetamides, the nature and size of the substituent on the amide nitrogen were found to be critical for anticonvulsant activity. nih.gov

A hypothetical QSAR study on a series of N-alkyl-2-(4-bromophenyl)acetamides might reveal that the length and branching of the N-alkyl chain (like the propyl group in the target compound) are critical for optimizing interactions within a receptor pocket.

| Descriptor Category | Example Descriptor | Potential Influence on Activity of Bromophenylacetamides |

| Lipophilic | logP (Partition Coefficient) | Increased lipophilicity from the bromo-substituent may enhance membrane permeability. |

| Electronic | Hammett's σ (Sigma) | The electron-withdrawing nature of bromine can influence amide bond reactivity and target interactions. |

| Steric | Molar Refractivity (MR) | The size of the N-propyl group must be optimal to fit into the target's binding pocket. |

| Topological | TPSA (Topological Polar Surface Area) | Affects hydrogen bonding potential and permeability across membranes. nih.gov |

Once a statistically significant QSAR model is developed, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogues. This predictive power is a cornerstone of modern drug design, allowing chemists to prioritize the synthesis of compounds with the highest probability of success.

For example, a validated QSAR model for anticonvulsant bromophenylacetamides could be used to explore a wide range of modifications. Researchers could virtually screen analogues by:

Varying the N-alkyl group: Replacing the N-propyl group with other alkyl or cycloalkyl groups to explore the steric and lipophilic requirements of the binding site.

Modifying the phenyl ring substitution: Replacing the 4-bromo substituent with other halogens or with electron-donating or electron-withdrawing groups to fine-tune electronic properties.

Altering the acetamide (B32628) linker: Introducing conformational constraints or different functional groups into the methylene (B1212753) bridge.

This in silico screening process significantly reduces the time and resources required for lead optimization by focusing synthetic efforts on the most promising candidates.

Molecular Docking Simulations of this compound and Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is used to understand the binding mode of a compound and the specific interactions that stabilize the ligand-receptor complex.

While the specific biological target of this compound is not definitively established in the provided context, phenylacetamide derivatives are known to possess anticonvulsant properties. nih.gov A plausible target for such compounds is the gamma-aminobutyric acid type A (GABA-A) receptor, which is a key inhibitory neurotransmitter receptor in the central nervous system and a target for many antiepileptic drugs. brieflands.commdpi.com

A molecular docking simulation of this compound into a homology model or crystal structure of the GABA-A receptor could reveal how the ligand fits within one of its allosteric binding sites, such as the benzodiazepine (B76468) binding site located at the interface between the α and γ subunits. nih.gov The analysis would focus on:

Binding Pocket Geometry: Assessing the shape and size of the binding cavity to understand why the specific dimensions of the ligand (e.g., the N-propyl group) are favorable.

Hydrophobicity and Polarity: Mapping the surface of the binding site to identify hydrophobic patches that can accommodate the bromophenyl ring and polar regions that can interact with the acetamide group.

Docking Score: Calculating a binding energy or score that estimates the binding affinity of the ligand for the target. Comparing the scores of different analogues can help rank their potential potency.

| Ligand Moiety | Potential Interacting Region in GABA-A Receptor Binding Site | Type of Interaction |

| 4-Bromophenyl Ring | Hydrophobic pocket formed by aromatic and aliphatic residues (e.g., Phenylalanine, Tyrosine, Leucine). | Hydrophobic, π-π stacking, or halogen bonding. |

| Acetamide Group | Polar residues capable of forming hydrogen bonds (e.g., Serine, Threonine, Histidine). | Hydrogen bonding (amide N-H as donor, carbonyl C=O as acceptor). |

| N-Propyl Group | A smaller hydrophobic sub-pocket adjacent to the main binding site. | Van der Waals forces, hydrophobic interactions. |

The primary output of a successful docking simulation is the identification of specific amino acid residues within the target's binding site that form key interactions with the ligand. researchgate.net For this compound docked into a hypothetical GABA-A receptor site, these interactions might include:

Hydrogen Bonds: The oxygen atom of the acetamide carbonyl could act as a hydrogen bond acceptor, while the amide N-H group could act as a hydrogen bond donor. Residues like a serine or threonine in the binding pocket are common hydrogen bonding partners.

Hydrophobic Interactions: The bromophenyl ring is expected to form strong hydrophobic and van der Waals interactions with nonpolar residues. Aromatic residues such as tyrosine or phenylalanine could engage in favorable π-π stacking interactions. researchgate.net

Halogen Bonds: The bromine atom on the phenyl ring is capable of forming a halogen bond, a specific type of non-covalent interaction where the electrophilic region of the halogen interacts with a nucleophilic site, such as the backbone carbonyl of an amino acid residue.

Identifying these key residues is crucial for designing improved analogues. For instance, if a specific tyrosine residue is found to be important for binding, new analogues could be designed to enhance the interaction with this residue, potentially leading to higher potency.

Advanced Computational Techniques

Beyond initial QSAR and docking studies, more advanced computational methods can provide a deeper, dynamic understanding of the ligand-receptor system. Molecular Dynamics (MD) simulations, for example, can be used to study the stability of the docked pose of this compound over time. By simulating the movements of all atoms in the complex, MD can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking and reveal conformational changes in the protein or ligand upon binding.

Furthermore, free energy calculation methods, such as Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), can provide more accurate predictions of binding affinities for a series of analogues. These techniques are computationally intensive but can offer highly valuable data for prioritizing compounds in a drug discovery pipeline.

Molecular Dynamics (MD) Simulations (Potential future research direction)

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular conformations, dynamic behavior, and thermodynamic properties that are often inaccessible through experimental techniques alone nih.gov. This method is a powerful tool for investigating the time-dependent evolution of a molecular system, offering insights at an atomic level nih.gov.

As a potential avenue for future research, MD simulations could be employed to investigate the behavior of this compound in various environments, such as in aqueous solution or in the binding site of a putative biological target. Key applications would include:

Conformational Analysis: Determining the preferred three-dimensional shapes and flexibility of the molecule.

Solvation Effects: Understanding how the molecule interacts with solvent molecules, which can influence its solubility and bioavailability.

Binding Dynamics: Simulating the interaction of this compound with a target protein to elucidate the binding mechanism, stability of the complex, and key intermolecular interactions.

These simulations could reveal the dynamic landscape of the molecule, highlighting stable conformations and transition states that are crucial for its biological activity nih.gov.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic properties of a molecule. These calculations are fundamental to understanding chemical bonding, reactivity, and various spectroscopic and optical properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding, interactions between bonds, and the delocalization of electron density within a molecule materialsciencejournal.org. It interprets the complex, many-electron wavefunction in terms of localized, Lewis-like structures, such as 1-center lone pairs and 2-center bonds wisc.edu.

For this compound, NBO analysis could be applied to:

Investigate intramolecular charge transfer (ICT) interactions.

Analyze hyperconjugative interactions that contribute to molecular stability.

Determine the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma, pi bonds).

Table 1: Key Parameters from a Hypothetical NBO Analysis

| Parameter | Description | Potential Insight for this compound |

| Natural Atomic Charges | The distribution of electron density among the atoms in the molecule. | Identifies electrophilic and nucleophilic sites. |

| Hybridization | The mixing of atomic orbitals to form hybrid orbitals for bonding. | Describes the geometry and bonding at each atomic center. |

| Second-Order Perturbation Energy (E(2)) | The stabilization energy associated with donor-acceptor (hyperconjugative) interactions. | Quantifies the strength of intramolecular interactions. |

First-Order Hyperpolarizability

First-order hyperpolarizability (β) is a measure of a molecule's ability to exhibit nonlinear optical (NLO) properties. Molecules with significant NLO properties can alter the phase, frequency, or amplitude of incident light, which is crucial for applications in optoelectronics and photonics mdpi.com. Quantum chemical calculations can predict the hyperpolarizability of a compound. The magnitude of β is a key factor in determining a material's potential as an NLO system nih.gov.

A theoretical investigation into the first-order hyperpolarizability of this compound would reveal its potential for NLO applications. Such calculations typically involve assessing the molecule's response to an external electric field. A high calculated β value would suggest that the compound could be a candidate for development in materials science, warranting experimental validation.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are foundational techniques in computer-aided drug discovery used to identify and optimize new lead compounds nih.gov.

A pharmacophore model represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological activity. If this compound were found to have a desirable biological activity, a pharmacophore model could be developed based on its structure and key interaction points.

This model then serves as a 3D query in a process called virtual screening. In this step, large digital libraries containing millions of chemical compounds are computationally searched to identify other molecules that match the pharmacophore model plos.orgrjeid.com. This process allows for the rapid and cost-effective identification of structurally diverse compounds that have a high probability of possessing the same biological activity. The identified "hits" can then be acquired or synthesized for experimental testing, significantly streamlining the early stages of drug discovery plos.org.

Table 2: Hypothetical Pharmacophore Features for this compound

| Feature Type | Potential Location on the Molecule |

| Aromatic Ring | The 4-bromophenyl group |

| Hydrogen Bond Donor | The N-H group of the amide |

| Hydrogen Bond Acceptor | The C=O group of the amide |

| Hydrophobic Group | The N-propyl chain |

| Halogen Bond Donor | The bromine atom |

Structure Activity Relationship Sar Insights and Lead Optimization

The biological profile of phenylacetamide derivatives is intricately linked to the nature and position of substituents on the phenyl ring and the characteristics of the amide group.

Influence of 4-Bromophenyl Substitution on Biological Activity

The presence and position of the bromine atom on the phenyl ring are critical determinants of the molecule's interaction with biological targets.

Positional Isomer Effects (e.g., comparison with 2-bromophenyl or 3-bromophenyl analogues):

The specific placement of the halogen substituent on the phenyl ring significantly alters the electronic properties and steric profile of the molecule, thereby affecting its biological activity. While direct comparisons for 2-(4-bromophenyl)-N-propylacetamide with its 2-bromo and 3-bromo isomers are not extensively detailed in the provided context, general principles of positional isomerism in related compounds are instructive. For instance, in the context of anticonvulsant N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, substitutions at the 3-position of the N-phenyl ring, such as a chloro or trifluoromethyl group, were found to be crucial for activity in the maximal electroshock (MES) seizure model. nih.gov This highlights that the substitution pattern on the aromatic rings is a key factor in the pharmacological activity of this class of compounds.

Comparison with Other Halogenated Analogues (e.g., chloro, fluoro):

The nature of the halogen at the para-position of the phenyl ring plays a significant role in modulating biological activity. Studies on various classes of phenylacetamide derivatives have shown that different halogens can lead to varied potency and selectivity.

In a series of thieno[2,3-b]pyridines with a phenylacetamide moiety designed as FOXM1 inhibitors, no significant difference in inhibitory activity was observed among compounds bearing different halogens (F, Cl, Br, I) at the 4-position of the phenylacetamide ring. nih.govresearchgate.net However, the presence of a halogen, in combination with a cyano group at the 2-position, was essential for FOXM1-inhibitory activity. nih.govresearchgate.net

Conversely, in the context of dopamine (B1211576) transporter (DAT) inhibitors based on 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil), para-halogen substitution on the diphenyl rings generally improved binding affinities for DAT over the serotonin (B10506) transporter (SERT) and norepinephrine (B1679862) transporter (NET). acs.org Interestingly, for a series of thioethanamine analogues, the order of decreasing DAT affinity was F > Cl > Br, which is opposite to the trend observed in cocaine-like compounds. nih.gov

For antibacterial N-phenylacetamide derivatives, compounds with a single halogen on the substituted phenyl ring, such as 4-fluoro, demonstrated the best activity against Xanthomonas oryzae pv. oryzae (Xoo) and X. oryzae pv. oryzicola (Xoc). acs.org

This variability underscores that the optimal halogen substituent is often target-dependent.

Interactive Table: Comparison of Halogenated Analogues' Activity

| Compound Class | Target | Halogen Effect on Activity |

| Thieno[2,3-b]pyridine-phenylacetamides | FOXM1 | No significant difference between F, Cl, Br, I at the 4-position. nih.govresearchgate.net |

| Thioethanamine Analogues | Dopamine Transporter (DAT) | Decreasing affinity in the order: F > Cl > Br. nih.gov |

| N-phenylacetamide Derivatives | Xanthomonas bacteria | Single halogen substitution (e.g., 4-F) showed the best antibacterial activity. acs.org |

Role of the N-Propyl Amide Moiety

Impact of Alkyl Chain Length and Branching:

The size and shape of the N-alkyl substituent can significantly influence biological activity. In a series of thioacetamide (B46855) analogues of modafinil (B37608), it was generally observed that when the diphenyl rings were unsubstituted, alkyl substitution on the terminal amide nitrogen, including N-propyl, decreased binding affinity at the dopamine transporter (DAT). nih.gov Specifically, increasing the bulk of the substituent at the terminal amide nitrogen tended to reduce DAT affinity. researchgate.net This suggests that for certain targets, a smaller or specific N-alkyl group may be preferred to maintain or enhance activity. The synthesis of various N-substituted 2-phenylacetamides, including those with different alkyl groups, is a common strategy to explore these structure-activity relationships. researchgate.net

Importance of Amide Functional Group Modifications:

The amide linkage itself is a key structural feature, but its modification or replacement can lead to profound changes in biological activity.

Key modifications and their effects include:

Amide to Amine Reduction: In the development of modafinil analogues, reducing the terminal amide to a substituted amine, particularly with a 3-phenylpropyl group, resulted in a 10-fold improvement in DAT affinity and enhanced water solubility. nih.gov

Imide to Amide Conversion: In the design of anticonvulsants, changing a heterocyclic imide ring (pyrrolidine-2,5-dione) to a chain amide bound resulted in a significant decrease in anticonvulsant activity, highlighting the crucial role of the cyclic imide core for this specific pharmacological effect. nih.gov

Insertion of a Methylene (B1212753) Group: Studies on 4-aminophenyl-N-phenylacetamides showed a significant loss of anticonvulsant activity when a methylene group was inserted between the aromatic ring and the amide carbonyl, demonstrating the importance of the precise arrangement of the phenyl and amide groups. teras.ng

These findings collectively indicate that while the amide group is a central pharmacophoric element, its bioisosteric replacement or modification can be a powerful tool for optimizing properties like potency and solubility.

SAR Trends in Related Classes of Compounds

The phenylacetamide scaffold is a privileged structure found in various classes of biologically active compounds.

Anticonvulsants: Many anticonvulsant agents feature a phenylacetamide or a related structural motif. For these compounds, the presence of a hydrophobic aromatic ring and a hydrogen-bond accepting/donating (HAD) amide unit is often essential. teras.ng Modifications to the N-phenyl ring and the amide linker are common strategies to modulate activity against models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures. nih.govteras.ng

Monoamine Transporter Inhibitors: In the pursuit of novel dopamine transporter (DAT) inhibitors, the phenylacetamide structure serves as a key template. SAR studies have shown that substitutions on the phenyl rings (e.g., with halogens) and modifications of the amide group (e.g., reduction to an amine or alteration of the N-substituent) are critical for tuning affinity and selectivity for DAT, SERT, and NET. acs.orgnih.gov

Antibacterial and Antifungal Agents: Phenylacetamide derivatives have demonstrated promising antimicrobial activities. For example, 2-chloro-N-phenylacetamide showed antifungal activity against Aspergillus flavus. scielo.br In other series, splicing a thiazole (B1198619) moiety into N-phenylacetamide derivatives yielded compounds with potent antibacterial activity against plant pathogens like Xanthomonas species. nih.gov

The consistent appearance of the phenylacetamide core across these diverse therapeutic areas underscores its versatility as a pharmacophore. The specific biological activity is then fine-tuned by the substitution patterns on the aromatic ring and the nature of the amide group.

SAR Trends in Related Classes of Compounds

Modafinil Analogues and Dopamine Transporter Binding

Modafinil, a wakefulness-promoting agent, and its analogues are known to interact with the dopamine transporter (DAT), inhibiting dopamine reuptake. cancer.gov The core structure of many of these analogues involves two phenyl rings and an acetamide (B32628) moiety, bearing resemblance to the phenylacetamide structure of the subject compound.

Research into modafinil analogues has demonstrated that modifications to the phenyl rings can significantly alter binding affinity and selectivity for monoamine transporters. cancer.govacs.org For instance, halogenation of the phenyl rings is a common strategy explored in SAR studies to enhance potency. acs.org While the specific compound this compound is not extensively documented as a modafinil analogue, the principles of SAR suggest that the 4-bromophenyl group could influence DAT binding. The position and nature of the halogen on the phenyl ring in similar atypical DAT inhibitors have been shown to be critical for affinity. nih.gov For example, in benztropine (B127874) analogues, another class of atypical DAT inhibitors, the order of decreasing DAT affinity with halogen substitution is F > Cl > Br. nih.gov

Furthermore, studies on modafinil analogues have highlighted that even subtle structural changes, such as the oxidation state of a sulfur-containing group, can create a significant "activity cliff," where a minor modification leads to a drastic change in biological function. mdpi.comnih.gov This underscores the sensitivity of the DAT binding pocket to the ligand's structure. The N-propylacetamide portion of this compound represents another point of potential interaction within the transporter, as modifications to the amide group in modafinil analogues have also been shown to impact activity. acs.org

Cholinesterase Inhibitors with Phenylacetamide Scaffolds

The phenylacetamide scaffold is a recurring motif in the design of cholinesterase inhibitors, which are crucial in the management of neurodegenerative diseases like Alzheimer's disease. researchgate.netresearchgate.net These inhibitors act by preventing the breakdown of the neurotransmitter acetylcholine.

Studies have shown that N-phenylacetamide derivatives can exhibit moderate and selective inhibitory activity against acetylcholinesterase (AChE). researchgate.netdergipark.org.tr The structure-activity relationship of these compounds reveals that substituents on the N-phenyl ring play a role in their inhibitory potency. dergipark.org.tr For example, in a series of N-phenylacetamide derivatives bearing pyrazole (B372694) and 1,2,4-triazole (B32235) rings, the nature and position of substituents on the phenyl ring influenced AChE inhibitory activity. researchgate.net

While the subject compound is an N-propylacetamide rather than an N-phenylacetamide, the core phenylacetic acid moiety is a key structural component. Research on other phenylacetamide-related structures has demonstrated inhibitory potential. For instance, a series of 4-phenylpiperazine-carbodithioate-N-phenylacetamide hybrids showed good to high inhibitory activity against both AChE and butyrylcholinesterase (BChE). researchgate.net This suggests that the phenylacetamide scaffold can be a valuable starting point for developing cholinesterase inhibitors.

| Compound Type | Key Structural Feature | Target Enzyme | Observed Activity | Reference |

|---|---|---|---|---|

| N-phenylacetamide-triazole hybrids | Substituents on N-phenyl ring | AChE | Moderate and selective inhibition; activity influenced by substituent nature and position. | researchgate.netdergipark.org.tr |

| Phenylacetamide-adamantane derivatives | Adamantane moiety | AChE | One derivative showed an IC50 value of 8.40 ± 0.32 μM. | nih.gov |

| 4-Phenylpiperazine-N-phenylacetamide hybrids | Phenylpiperazine-carbodithioate group | AChE/BChE | High to good inhibition in the nanomolar range for most compounds. | researchgate.net |

Triazole Derivatives with Bromophenyl Moieties

The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities, including cholinesterase inhibition. jrespharm.combohrium.com When designing cholinesterase inhibitors, the triazole ring can interact with key amino acid residues in the active site of the enzyme. dergipark.org.tr

The presence of a bromophenyl group attached to a triazole ring has been noted in several series of potential cholinesterase inhibitors. In one study, a series of 3(2H)pyridazinone-triazole derivatives were synthesized, and the compound featuring a p-bromophenyl group (compound 6d) exhibited the best inhibitory activity against AChE, with a Ki value of 2.35 ± 0.18 µM. jrespharm.com This suggests that the electron-donating effect of the bromophenyl group at the para-position supports the chemical structure-AChE activity relationship. jrespharm.com

| Compound Series | Bromophenyl Moiety Position | Key Finding | Reference |

|---|---|---|---|

| 3(2H)pyridazinone-triazole derivatives | para-position on a phenyl ring attached to the triazole | The p-bromophenyl derivative showed the best AChE inhibition (Ki = 2.35 ± 0.18 µM). | jrespharm.com |

| N-1,2,3-triazole-isatin derivatives | 4-position on a phenyl ring linked to the triazole | The 4-bromophenyl derivative was one of the poorest inhibitors in the series. | researchgate.net |

| Benzofuran-triazole hybrids | (Not specified, but general SAR discussed) | General SAR suggests electron-withdrawing groups like halogens can influence activity. | rsc.org |

Rational Design Strategies Based on SAR Data

The insights gleaned from the SAR of related compounds provide a roadmap for the rational design and lead optimization of new molecules based on the this compound scaffold. nih.govmedchemexpress.com Lead optimization aims to modify a compound's structure to enhance its activity, selectivity, and pharmacokinetic properties. medchemexpress.com

Based on the data, several rational design strategies can be proposed:

Targeting Dopamine Transporter: Drawing from the SAR of modafinil analogues, the this compound structure could be a starting point for developing novel DAT inhibitors. cancer.govucsf.edu Systematic modifications could include:

Varying the halogen (F, Cl, I) at the para-position of the phenyl ring to determine the optimal substitution for DAT affinity.

Exploring substitutions at other positions (ortho, meta) on the phenyl ring.

Altering the N-alkyl group (e.g., replacing propyl with other alkyl or cyclic groups) to probe the binding pocket further.

Targeting Cholinesterases: Given the known activity of phenylacetamide scaffolds as cholinesterase inhibitors, this compound could be optimized for this target. researchgate.net Strategies might involve:

Replacing the N-propyl group with substituted phenyl rings or other heterocyclic systems known to interact with the peripheral anionic site (PAS) of AChE. dergipark.org.tr

Hybridizing the molecule by linking it to other known cholinesterase-inhibiting fragments, such as tacrine (B349632) or donepezil-like moieties, using the acetamide group as a linker.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are instrumental in this process. researchgate.netbiorxiv.org By creating models of the target protein's binding site, researchers can predict how modifications to the lead compound will affect its binding affinity and orientation, thereby guiding synthetic efforts toward more potent and selective molecules. frontiersin.org

Future Research Directions and Translational Perspectives

Discovery of Novel Biological Targets for Analogues of 2-(4-bromophenyl)-N-propylacetamide